![molecular formula C8H5BrClN3O B1518694 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1157719-91-9](/img/structure/B1518694.png)
5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
“4-Bromo-2-chlorophenol” is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It has a molecular formula of BrC6H3(Cl)OH and a molecular weight of 207.45 .
Physical And Chemical Properties Analysis
“4-Bromo-2-chlorophenol” is a solid under normal conditions. It has a boiling point of 232-235 °C and a melting point of 47-49 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research indicates efficient methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the relevance of (N-isocyanimino)triphenylphosphorane and various reagents in ambient conditions without the need for catalysts or activation. This suggests that compounds like "5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine" can be synthesized efficiently, contributing to the field of organic chemistry and material science (Ramazani & Rezaei, 2010).
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Applications : Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of new heterocyclic compounds based on 1,3,4-oxadiazole and their potential as antimicrobial agents indicates the role of these compounds in developing new treatments against microbial infections (Bektaş et al., 2007).
Anti-Proliferative Properties : The exploration of 1,3,4-oxadiazole derivatives for anti-proliferative activities against cancer cell lines underscores the potential of these compounds in cancer research. The study on the synthesis and evaluation of new 1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment also highlights the application of these compounds in neurodegenerative disease research (Rehman et al., 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Studies involving quantum chemical and molecular dynamics simulation on thiazole and thiadiazole derivatives, including 1,3,4-oxadiazole compounds, reveal their effectiveness in inhibiting corrosion of metals. This indicates potential applications in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 4-bromo-2-chlorophenol, a related compound, is a biologically inactive metabolite of profenofos , an organophosphorus pesticide . Profenofos primarily targets the acetylcholinesterase enzyme .
Mode of Action
Profenofos, a related compound, acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the transmission of nerve impulses in the nervous system of pests, leading to their paralysis and eventual death .
Biochemical Pathways
Organophosphorus pesticides like profenofos, which 4-bromo-2-chlorophenol is a metabolite of, primarily affect the cholinergic pathway .
Result of Action
Organophosphorus pesticides like profenofos typically result in the disruption of nerve impulse transmission, leading to paralysis and death in pests .
properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOJKTVXAELNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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